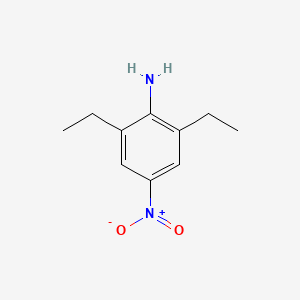

2,6-Diethyl-4-nitroaniline

Description

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2,6-diethyl-4-nitroaniline |

InChI |

InChI=1S/C10H14N2O2/c1-3-7-5-9(12(13)14)6-8(4-2)10(7)11/h5-6H,3-4,11H2,1-2H3 |

InChI Key |

HTGVSRAUFWFPJI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1N)CC)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Effects

The table below compares substituent positions and functional groups in analogues:

| Compound | Substituents (Positions) | Key Structural Features |

|---|---|---|

| 2,6-Diethyl-4-nitroaniline | -NH₂ (1), -CH₂CH₃ (2,6), -NO₂ (4) | Bulky ethyl groups; electron-withdrawing nitro |

| 2,6-Dimethyl-4-nitroaniline | -NH₂ (1), -CH₃ (2,6), -NO₂ (4) | Smaller methyl groups; reduced steric hindrance |

| 2,6-Dichloro-4-nitroaniline | -NH₂ (1), -Cl (2,6), -NO₂ (4) | Electron-withdrawing chloro groups; higher polarity |

| 2,6-Dibromo-4-nitroaniline | -NH₂ (1), -Br (2,6), -NO₂ (4) | Larger halogens; increased molecular weight |

| 2,6-Dinitroaniline | -NH₂ (1), -NO₂ (2,6) | Two nitro groups; strong electron withdrawal |

Key Observations :

- Steric Effects: Ethyl and methyl substituents (alkyl groups) are electron-donating, enhancing solubility in non-polar solvents compared to halogenated analogues .

- Electron Effects : Nitro and halogen groups reduce electron density on the aromatic ring, directing electrophilic substitution reactions to specific positions .

Physical Properties

Data compiled from crystallographic and analytical studies:

Notes:

- The melting point of this compound is expected to be lower than halogenated analogues due to reduced symmetry and weaker intermolecular forces.

- Halogenated derivatives exhibit lower solubility in polar solvents due to increased molecular weight and hydrophobicity .

Nitro Group Reactivity:

- This compound : The nitro group at position 4 is meta-directing, favoring reactions such as reduction to amines or nucleophilic aromatic substitution under harsh conditions. Ethyl groups may sterically hinder reactions at adjacent positions .

- 2,6-Dichloro-4-nitroaniline : Chloro groups enhance electrophilic substitution at position 3 or 5, making it useful in dye synthesis .

Thermal Stability:

- Halogenated nitroanilines (e.g., 2,6-dichloro-4-nitroaniline) exhibit higher thermal stability due to strong C-Cl and C-NO₂ bonds, whereas alkylated analogues may decompose at lower temperatures .

Research Findings

- Crystallography: 2,6-Dichloro-4-nitroaniline forms monoclinic crystals with nitro and amino groups rotated ~7° from the aromatic plane, reducing resonance stabilization . Similar distortions are expected in ethyl analogues.

Preparation Methods

Conventional Mixed-Acid Nitration

The most widely employed method involves nitrating 2,6-diethylaniline using HNO₃/H₂SO₄ under controlled conditions:

Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| HNO₃ Concentration | 68–70% (w/w) |

| H₂SO₄ Concentration | 96–98% (w/w) |

| Temperature | 0–5°C |

| Molar Ratio (Aniline:HNO₃) | 1:1.05–1.10 |

| Reaction Time | 4–6 hrs |

Mechanistic Insights

-

Sulfuric acid protonates the amino group, forming a nitronium ion (NO₂⁺) electrophile.

-

Ethyl groups at C2/C6 electronically deactivate the ring but sterically direct nitration to C4.

Limitations

-

Over-nitration occurs above 10°C, forming 3,5-dinitro byproducts.

-

Requires strict temperature control to prevent decomposition.

Stepwise Synthesis via Acetyl Protection

Acetylation-Nitration-Hydrolysis Sequence

This method improves regioselectivity by temporarily blocking the amino group:

Step 1: Acetylation

2,6-Diethylaniline → 2’,6’-Diethylacetanilide

Step 2: Nitration

2’,6’-Diethylacetanilide → 3’-Nitro-2’,6’-diethylacetanilide

Step 3: Hydrolysis

3’-Nitro-2’,6’-diethylacetanilide → 2,6-Diethyl-4-nitroaniline

Advantages

Catalytic Alkylation-Nitration Tandem Process

Pd/C-Mediated Ethylation and Nitration

An emerging one-pot method combines ethylation and nitration:

Reaction Scheme

Aniline → Ethylation (C2/C6) → In-situ Nitration (C4)

Conditions

| Component | Specification |

|---|---|

| Catalyst | 5% Pd/C (w/w) |

| Alkylating Agent | Diethyl sulfate (2.2 eq) |

| Nitrating Agent | Isoamyl nitrate (1.1 eq) |

| Solvent | Toluene |

| Temperature | 110–120°C |

| Time | 8–10 hrs |

Performance Metrics

Industrial Relevance

-

Reduces solvent waste vs. traditional methods.

-

Challenges in nitro group over-reduction require strict O₂ exclusion.

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

| Parameter | Direct Nitration | Acetyl Protection | Catalytic Tandem |

|---|---|---|---|

| Total Yield | 78–85% | 82–86% | 68–72% |

| Para-selectivity | 88–92% | 94–97% | 85–88% |

| Reaction Steps | 1 | 3 | 1 |

| Byproduct Formation | Moderate | Low | High |

| Scalability | Excellent | Good | Moderate |

Key Observations

-

Direct nitration offers simplicity but requires precise temperature control.

-

Acetyl protection maximizes purity at the cost of additional steps.

-

Catalytic methods show promise for green chemistry but need yield improvements.

Regiochemical Control Strategies

Steric vs. Electronic Effects

Solvent Influence

Industrial-Scale Optimization

Continuous Flow Nitration

Reactor Design :

Benefits :

Emerging Techniques

Q & A

Basic Research Questions

Q. What chromatographic methods are recommended for analyzing 2,6-Diethyl-4-nitroaniline in biological or environmental matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are optimal for detecting nitroaniline derivatives. For example, 2,6-Dimethylaniline (a structural analog) has been analyzed in biological samples using HPLC with UV detection, validated for sensitivity and specificity . Calibration curves should be prepared using deuterated standards (e.g., 4-Nitroaniline-2,3,5,6-d4) to enhance precision in trace-level quantification .

Q. What synthetic routes are suitable for preparing this compound?

- Methodological Answer : Nitration of diethyl-substituted aniline precursors is a common approach. For instance, 4-nitroaniline synthesis involves acetanilide nitration followed by hydrolysis . For this compound, regioselective nitration must be controlled to avoid byproducts. Reaction optimization should include temperature gradients (e.g., 0–5°C for nitration) and stoichiometric monitoring via thin-layer chromatography (TLC) .

Q. How can researchers determine the solubility profile of this compound in organic solvents?

- Methodological Answer : Use the shake-flask method at controlled temperatures (278.15–323.15 K) to measure mole fraction solubility. For related compounds like 2,6-dichloro-4-nitroaniline, solubility trends in solvents such as N-methyl pyrrolidone (NMP) and ethyl acetate correlate with solvent polarity and hydrogen-bonding capacity . Data should be modeled using the modified Apelblat equation or NRTL model to predict thermodynamic behavior .

Advanced Research Questions

Q. How do crystallographic studies explain phase transitions in this compound derivatives under thermal stress?

- Methodological Answer : Variable-temperature X-ray diffraction (VT-XRD) and Fourier-transform infrared spectroscopy (FTIR) are critical for analyzing structural changes. For example, 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline exhibits reversible α-to-β phase transitions at 138°C due to anisotropic lattice expansion (e.g., b-axis elongation from 21.98 Å to 22.30 Å) . Pair distribution function (PDF) analysis can further resolve short-range repulsive interactions (e.g., π···π stacking) driving polymorphism .

Q. What methodologies resolve contradictions between experimental and computational solubility data for this compound?

- Methodological Answer : Apply the Linear Solvation Energy Relationship (LSER) to quantify solvent-solute interactions. For 2,6-dichloro-4-nitroaniline, discrepancies arise from solvent dipolarity/polarizability (π*) and hydrogen-bond acidity (α). Cross-validate experimental data with COSMO-RS simulations to identify outliers caused by unaccounted solvent descriptors (e.g., cavity formation energy) .

Q. How can detection limits of this compound in complex matrices be optimized using advanced chromatographic techniques?

- Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). For nitroanilines, electrospray ionization (ESI) in positive ion mode enhances sensitivity. Pre-concentration via solid-phase extraction (SPE) using C18 cartridges can achieve sub-ppb detection limits in environmental water samples . Matrix-matched calibration standards are essential to correct for ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.